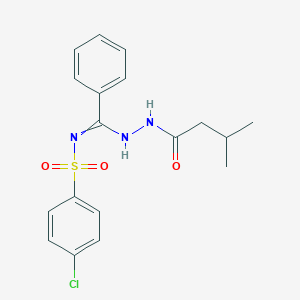
N'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide, also known as N-(4-chlorophenyl)sulfonyl-3-methylbutyramide (CSMB), is a chemical compound that has gained attention in the scientific community for its potential use in medical research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of CSMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CSMB has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. In addition, CSMB has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CSMB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CSMB can inhibit the growth of cancer cells and reduce inflammation. In addition, CSMB has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of CSMB.
实验室实验的优点和局限性
One advantage of using CSMB in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. In addition, CSMB has been shown to have a number of potential therapeutic applications, which makes it an attractive compound for medical research. However, there are also limitations to using CSMB in lab experiments. For example, the synthesis process can be challenging, and the yield is not always consistent. In addition, the mechanism of action of CSMB is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for CSMB research. One area of interest is the development of new synthesis methods that can improve the yield and consistency of the compound. In addition, further studies are needed to fully understand the mechanism of action of CSMB and its potential therapeutic applications. Finally, there is a need for more in vivo studies to determine the safety and efficacy of CSMB in animal models and humans.
Conclusion:
In conclusion, CSMB is a chemical compound that has gained attention in the scientific community for its potential use in medical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CSMB research have been explored in this paper. While there is still much to be learned about this compound, the potential therapeutic applications make it an exciting area of research for the future.
合成方法
The synthesis of CSMB has been achieved through several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbutyramide in the presence of base and solvent. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbutyric acid in the presence of a coupling agent. The yield of the synthesis process has been reported to be around 50-70%.
科学研究应用
CSMB has been studied for its potential use in various medical research fields, including cancer treatment, inflammation, and neuroprotection. Studies have shown that CSMB can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, CSMB has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
属性
分子式 |
C18H20ClN3O3S |
|---|---|
分子量 |
393.9 g/mol |
IUPAC 名称 |
N//'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13(2)12-17(23)20-21-18(14-6-4-3-5-7-14)22-26(24,25)16-10-8-15(19)9-11-16/h3-11,13H,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI 键 |
HBNIBFDYHLTNSI-UHFFFAOYSA-N |
手性 SMILES |
CC(C)CC(=O)NN/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
SMILES |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)


![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)



![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)